Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-
Description
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- (CAS: Not explicitly provided in evidence, but structurally related to compounds in and ), is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a piperazinyl ring substituted with an isopropyl group at the 4-position of the benzene ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazinyl moiety may contribute to binding interactions in biological systems .
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c1-10(2)19-5-7-20(8-6-19)11-3-4-13(18)12(9-11)14(15,16)17/h3-4,9-10H,5-8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZACFARZZRCXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-, also known by its chemical formula C14H20F3N3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its role in various pharmacological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H20F3N3 |
| Molecular Weight | 303.33 g/mol |
| LogP (octanol-water) | 3.5 |
| Solubility | Soluble in organic solvents |
Benzenamine derivatives often act as inhibitors of protein kinases, which are crucial in regulating cellular processes such as proliferation and differentiation. The specific activity of this compound against various tyrosine kinases has been highlighted in several studies:
- Tyrosine Kinase Inhibition : The compound has shown potential as a selective inhibitor of tyrosine kinases like c-Abl and Bcr-Abl, which are implicated in certain cancers such as chronic myeloid leukemia (CML) .
- Antiproliferative Activity : Research indicates that the compound may induce apoptosis in cancer cells by disrupting signaling pathways associated with cell growth and survival .
Anticancer Activity
Several studies have evaluated the anticancer properties of benzenamine derivatives:
- In Vitro Studies : A study demonstrated that similar compounds exhibited significant antiproliferative effects on various cancer cell lines, including breast and lung cancer cells. These effects were attributed to the inhibition of specific kinases involved in cell cycle regulation .
- Mechanistic Insights : The mechanism was further elucidated through molecular docking studies that suggested strong binding affinities to the ATP-binding site of target kinases .
Case Studies
- Case Study 1 : In a preclinical model, a derivative of benzenamine was tested against human leukemia cells. The results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
- Case Study 2 : Another study focused on the compound's ability to overcome resistance mechanisms in cancer cells. It was found that co-treatment with this benzenamine derivative enhanced the efficacy of existing treatments by downregulating resistance-associated proteins .
Scientific Research Applications
Research indicates that compounds similar to benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- exhibit significant biological activity, particularly in cancer research. These compounds often interact with tyrosine kinases and other signaling molecules involved in cancer pathways.
Applications in Medicinal Chemistry
- Anticancer Agents : The compound's structural features suggest potential activity against various cancer types by inhibiting specific enzymes involved in tumor growth.
- Antidepressants and Anxiolytics : Due to its piperazine moiety, it may also function as a scaffold for developing new antidepressants or anxiolytics, targeting serotonin receptors.
- Antimicrobial Activity : Some studies have shown that similar trifluoromethyl-substituted aromatic amines possess antimicrobial properties, making them candidates for antibiotic development .
Case Study 1: Anticancer Research
A study investigating the effects of trifluoromethylated anilines on cancer cell lines demonstrated that benzenamine derivatives could significantly inhibit cell proliferation through modulation of signaling pathways related to cell survival and apoptosis. The presence of the trifluoromethyl group was crucial for enhancing the potency of these compounds against specific cancer targets.
Case Study 2: Neuropharmacological Studies
In neuropharmacological research, derivatives of benzenamine have been evaluated for their effects on neurotransmitter systems. Compounds with similar structures have shown promise in modulating dopamine and serotonin receptors, indicating potential applications in treating mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)
- Structural Differences: Ethalfluralin (CAS: Not explicitly listed, referenced in ) replaces the piperazinyl-isopropyl group with dinitro (-NO₂) and ethyl-propenyl substituents.
- Functional Impact : The dinitro groups increase reactivity as a herbicide, while the absence of a piperazine ring limits CNS-targeted applications.
Benzenamine, N-(1-methylethyl)-2-nitro-4-(trifluoromethyl)- (CAS: 175277-90-4)
- Structural Differences: This compound () substitutes the piperazinyl group with a nitro (-NO₂) and isopropylamine group.
- Functional Impact : The nitro group enhances electrophilicity, making it a likely intermediate in explosive or dye synthesis. In contrast, the target compound’s piperazinyl group may favor receptor binding.
- Molecular Weight : 309.33 g/mol (target compound’s estimated weight: ~416 g/mol), reflecting differences in solubility and bioavailability .
4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline (CAS: Not listed, )
- Structural Differences: A phenoxy group replaces the piperazinyl-isopropyl moiety.
- Physical Properties :
Benzenamine, 4-[[4-(diphenylmethyl)-1-piperazinyl]methyl]-N-methyl-2-nitro (CAS: 68740-15-8)
- Structural Differences : Diphenylmethyl and nitro groups replace the isopropyl and trifluoromethyl substituents.
- This compound’s nitro group may confer antimicrobial activity, unlike the target’s hypothesized CNS effects .
Research Findings and Trends
- Piperazinyl Group : Compounds with piperazine (e.g., ) often exhibit CNS activity due to interactions with serotonin or dopamine receptors. The target compound’s isopropyl-piperazinyl group may optimize blood-brain barrier penetration .
- Trifluoromethyl Group : The -CF₃ group in all compared compounds enhances stability against metabolic degradation, critical for both herbicides (e.g., ethalfluralin) and pharmaceuticals .
- Safety Profiles : Substituted anilines with nitro groups (e.g., ) often show higher toxicity (e.g., methemoglobinemia risk), whereas piperazinyl derivatives require evaluation of neurotoxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and halogenated trifluoromethylbenzene precursors. Critical steps include:
- Use of 4-(trifluoromethyl)benzoyl chloride as a key intermediate ( ).
- Alkylation of piperazine derivatives (e.g., 1-methylethylpiperazine) under reflux with polar aprotic solvents like dioxane ().
- Purification via column chromatography (chloroform:methanol gradients) and low-temperature crystallization (ethyl acetate/cyclohexane) to isolate the final product ( ).
- Yield optimization requires strict control of stoichiometry, temperature (60–80°C), and exclusion of moisture .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR (1H/13C): Assigns signals for the trifluoromethyl group (δ ~120 ppm in 19F NMR), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) ( ).
- Mass Spectrometry (EI/ESI) : Identifies molecular ion peaks (e.g., m/z ~345 for [M+H]+) and fragmentation patterns ( ).
- HPLC-PDA : Validates purity (>95%) using C18 columns with acetonitrile/water mobile phases ().
Q. What physicochemical properties (e.g., boiling point, solubility) are critical for experimental design?
- Key Data :
- Boiling Point : Reduced-pressure data (339–361 K at 0.004–0.013 bar) suggests thermal sensitivity, necessitating vacuum distillation ( ).
- Solubility : High solubility in chloroform, DCM, and DMSO; limited in water (<0.1 mg/mL) ( ).
- Stability : Hygroscopic; store under inert gas (N2/Ar) at –20°C ().
Advanced Research Questions
Q. How can researchers resolve low yields in the alkylation step during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace dioxane with THF or DMF to enhance nucleophilicity ().
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Pd-mediated coupling for sterically hindered intermediates ( ).
- Reaction Monitoring : Track progress via TLC (Rf ~0.4 in 9:1 CH2Cl2:MeOH) to minimize side products .
Q. What strategies address contradictions in reported biological activity (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer :
- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK-293 for CNS targets) and control compounds ( ).
- Structural Analogs : Test derivatives (e.g., pyridine or pyrimidine substitutions) to isolate structure-activity relationships (SAR) ( ).
- Dose-Response Curves : Use Hill slopes to differentiate nonspecific cytotoxicity from receptor-mediated effects .
Q. How can the stability of the trifluoromethyl group be optimized under acidic/basic conditions?
- Methodological Answer :
- pH Studies : Conduct stability assays (1–12 pH range) with HPLC monitoring. The CF3 group is stable below pH 10 but hydrolyzes to COOH in strong bases ( ).
- Protecting Groups : Introduce tert-butyl or benzyl ethers to adjacent hydroxyl groups (if present) ().
Q. What in vitro models are suitable for studying CNS penetration potential?
- Methodological Answer :
- PAMPA-BBB : Predicts blood-brain barrier permeability using artificial membranes ().
- hCMEC/D3 Cell Monolayers : Measure transendothelial electrical resistance (TEER) and efflux ratios ().
- LogD Analysis : Optimal logD ~2–3 for CNS penetration ( ).
Data Contradiction Analysis
Q. How to validate synthetic intermediate purity when NMR and MS data conflict?
- Methodological Answer :
- Orthogonal Techniques : Combine NMR (quantitative 19F NMR), LC-MS, and elemental analysis.
- Spiking Experiments : Add authentic standards to confirm retention times ( ).
- Crystallography : Resolve structural ambiguities via X-ray diffraction ( ).
Q. Why do computational models (e.g., QSAR) and experimental IC50 values diverge for this compound?
- Methodological Answer :
- Force Field Adjustments : Use polarizable models (e.g., AMOEBA) to better simulate CF3 interactions.
- Conformational Sampling : Perform MD simulations (>100 ns) to account for piperazine ring flexibility ( ).
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
